molecular formula C17H16ClNO B8814140 5-Chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole CAS No. 158018-50-9

5-Chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo[2,3:6,7]oxepino[4,5-c]pyrrole

Cat. No. B8814140
CAS No.: 158018-50-9
M. Wt: 285.8 g/mol
InChI Key: VSWBSWWIRNCQIJ-UHFFFAOYSA-N
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Patent
US08653280B2

Procedure details

Concentrated sulfuric acid (618 mg, 6.3 mmol) is added carefully at −10° C. to a suspension of lithium aluminum hydride (478 mg, 12.6 mmol) in dry THF (20 mmol). Then a solution of (6) (1.0 g, 3.1 mmol) in THF (5 mL) is added dropwise and the mixture stirred at 40° C. for 6 hr. After quenching sequentially with H2O (0.5 mL), 15% NaOH (0.5 mL) and H2O (1.5 mL), the white precipitate is filtered and the filtrate evaporated. The residue is purified by flash chromatography (Heptane:Ethyl Acetate 7:3) giving 612 mg (69%) of trans-(5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino-[4,5-c]pyrrole (Asenapine) as a slightly yellow oil.
Quantity
618 mg
Type
reactant
Reaction Step One
Quantity
478 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mmol
Type
solvent
Reaction Step One
Name
( 6 )
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:12][C:13]1[CH:14]=[CH:15][C:16]2[O:22][C:21]3[CH:23]=[CH:24][CH:25]=[CH:26][C:20]=3[C@@H:19]([CH2:27]O)[C@H:18]([CH2:29][NH:30][CH:31]=O)[C:17]=2[CH:33]=1>C1COCC1>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]2[O:22][C:21]3[CH:23]=[CH:24][CH:25]=[CH:26][C:20]=3[CH:19]3[CH2:27][N:30]([CH3:31])[CH2:29][CH:18]3[C:17]=2[CH:33]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
618 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
478 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mmol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
( 6 )
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC2=C([C@H]([C@@H](C3=C(O2)C=CC=C3)CO)CNC=O)C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 40° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching sequentially with H2O (0.5 mL), 15% NaOH (0.5 mL) and H2O (1.5 mL)
FILTRATION
Type
FILTRATION
Details
the white precipitate is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (Heptane:Ethyl Acetate 7:3)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C3C(CN(C3)C)C3=C(O2)C=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08653280B2

Procedure details

Concentrated sulfuric acid (618 mg, 6.3 mmol) is added carefully at −10° C. to a suspension of lithium aluminum hydride (478 mg, 12.6 mmol) in dry THF (20 mmol). Then a solution of (6) (1.0 g, 3.1 mmol) in THF (5 mL) is added dropwise and the mixture stirred at 40° C. for 6 hr. After quenching sequentially with H2O (0.5 mL), 15% NaOH (0.5 mL) and H2O (1.5 mL), the white precipitate is filtered and the filtrate evaporated. The residue is purified by flash chromatography (Heptane:Ethyl Acetate 7:3) giving 612 mg (69%) of trans-(5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino-[4,5-c]pyrrole (Asenapine) as a slightly yellow oil.
Quantity
618 mg
Type
reactant
Reaction Step One
Quantity
478 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mmol
Type
solvent
Reaction Step One
Name
( 6 )
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:12][C:13]1[CH:14]=[CH:15][C:16]2[O:22][C:21]3[CH:23]=[CH:24][CH:25]=[CH:26][C:20]=3[C@@H:19]([CH2:27]O)[C@H:18]([CH2:29][NH:30][CH:31]=O)[C:17]=2[CH:33]=1>C1COCC1>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]2[O:22][C:21]3[CH:23]=[CH:24][CH:25]=[CH:26][C:20]=3[CH:19]3[CH2:27][N:30]([CH3:31])[CH2:29][CH:18]3[C:17]=2[CH:33]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
618 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
478 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mmol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
( 6 )
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC2=C([C@H]([C@@H](C3=C(O2)C=CC=C3)CO)CNC=O)C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 40° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching sequentially with H2O (0.5 mL), 15% NaOH (0.5 mL) and H2O (1.5 mL)
FILTRATION
Type
FILTRATION
Details
the white precipitate is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (Heptane:Ethyl Acetate 7:3)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C3C(CN(C3)C)C3=C(O2)C=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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